molecular formula C14H22N2O4S B1679271 Penicillin DF CAS No. 4493-18-9

Penicillin DF

Cat. No.: B1679271
CAS No.: 4493-18-9
M. Wt: 314.4 g/mol
InChI Key: ACAZKHULUUVWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penicillin DF is a member of the penicillin family of antibiotics, which are widely used to treat bacterial infections. It is a beta-lactam antibiotic that works by inhibiting the synthesis of bacterial cell walls. This compound is particularly effective against Gram-positive bacteria and some Gram-negative bacteria. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and veterinary applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amylpenicillin involves the acylation of 6-aminopenicillanic acid (6-APA) with an appropriate acylating agent. The reaction typically takes place in an aqueous medium at a controlled pH. The process involves the following steps:

    Preparation of 6-APA: This is obtained from the fermentation of Penicillium chrysogenum.

    Acylation: 6-APA is acylated with an amyl group using an acyl chloride or anhydride in the presence of a base such as triethylamine.

    Purification: The resulting amylpenicillin is purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of amylpenicillin follows a similar synthetic route but on a larger scale. The process involves:

    Fermentation: Large-scale fermentation to produce 6-APA.

    Chemical Synthesis: Acylation of 6-APA with the amyl group.

    Purification and Formulation: The final product is purified and formulated into various dosage forms such as tablets, capsules, or injectables.

Chemical Reactions Analysis

Types of Reactions

Penicillin DF undergoes several types of chemical reactions, including:

    Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive penicilloic acid.

    Oxidation: this compound can undergo oxidation reactions, although these are less common.

    Substitution: The amyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Catalyzed by beta-lactamase enzymes or acidic/alkaline conditions.

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.

    Substitution: Requires specific reagents depending on the desired substitution.

Major Products Formed

    Penicilloic Acid: Formed from the hydrolysis of the beta-lactam ring.

    Various Derivatives: Depending on the substitution reactions, various derivatives of amylpenicillin can be formed.

Scientific Research Applications

Penicillin DF has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study beta-lactam antibiotics and their reactions.

    Biology: Employed in studies on bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.

    Industry: Applied in the development of new formulations and delivery systems for antibiotics.

Mechanism of Action

Penicillin DF exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the transpeptidation reaction, which is essential for cross-linking the peptidoglycan chains that form the bacterial cell wall. As a result, the bacterial cell wall is weakened, leading to cell lysis and death.

Comparison with Similar Compounds

Penicillin DF is similar to other penicillin antibiotics such as:

    Penicillin G: Effective against Gram-positive bacteria but less stable in acidic conditions.

    Penicillin V: More stable in acidic conditions and can be taken orally.

    Ampicillin: Broader spectrum of activity, including some Gram-negative bacteria.

    Amoxicillin: Similar to ampicillin but with better oral absorption.

Uniqueness

This compound is unique due to its specific amyl group, which provides distinct pharmacokinetic properties and a unique spectrum of activity compared to other penicillins.

Properties

IUPAC Name

(2S,5R,6R)-6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAZKHULUUVWCY-JFGNBEQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196339
Record name Penicillin DF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4493-18-9
Record name (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxohexyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4493-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillin DF
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004493189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillin DF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMYLPENICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2891Q2PTF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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